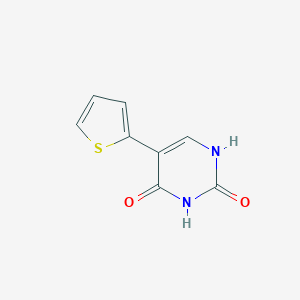

5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

概述

描述

5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antioxidant and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of thiophene-2-carboxaldehyde with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sodium hydroxide, followed by cyclization to form the desired pyrimidine ring .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromine, chlorine.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated pyrimidine derivatives.

科学研究应用

Anticancer Properties

Research indicates that 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of key enzymes involved in cell proliferation. For instance, studies have shown that this compound can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), leading to reduced tumor growth in various cancer cell lines .

Table 1: Anticancer Activity Data

| Study Reference | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MDA-MB-231 (breast) | 31 | Inhibition of EGFR and VEGF |

| Study B | A549 (lung) | 25 | Enzyme inhibition leading to cell death |

| Study C | HeLa (cervical) | 15 | Induction of apoptosis through enzyme blockade |

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the inhibition of lipoxygenase, which is involved in inflammatory processes. This property suggests potential applications in treating inflammatory diseases .

Industrial Applications

This compound is also utilized in the development of new materials with specific electronic properties. Its unique structure allows for interactions with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Case Studies

- PARP Inhibitors : A study reported the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as potential inhibitors against PARP-1. These compounds were evaluated for their anti-proliferative activity against human cancer cell lines MCF-7 and HCT116. The results showed promising activity against these cell lines .

- Oxidation and Reduction Studies : The compound can undergo various chemical reactions such as oxidation and reduction. For example, oxidation reactions using hydrogen peroxide or potassium permanganate lead to the formation of sulfoxides or sulfones, which may have distinct biological activities .

作用机制

The mechanism by which 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves the interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the activity of certain enzymes involved in cell proliferation. The compound can bind to the active site of these enzymes, blocking their function and leading to cell death .

相似化合物的比较

Thiophene-2-carboxaldehyde: A precursor in the synthesis of 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione.

Pyrimidine-2,4-dione: A core structure that can be modified to produce various derivatives with different biological activities.

Uniqueness: this compound stands out due to its dual functionality, combining the properties of both thiophene and pyrimidine rings. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

生物活性

5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as 5-thiophen-2-yl-1H-pyrimidine-2,4-dione, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 194.21 g/mol

- CAS Number : 109299-90-3

Synthesis

The synthesis of this compound typically involves the condensation of thiophene-2-carboxaldehyde with urea or thiourea under acidic or basic conditions. Catalysts such as acetic acid or sodium hydroxide are often used to facilitate the reaction. The process can be scaled for industrial production using continuous flow reactors and green chemistry principles to enhance sustainability .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of key enzymes involved in cell proliferation. For example, studies have shown that this compound can bind to the active sites of these enzymes, effectively blocking their function and leading to apoptosis in cancer cells .

Table 1: Anticancer Activity Data

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The IC values for COX inhibition are comparable to established anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity Data

| Compound | IC (µM) | Comparison Drug |

|---|---|---|

| This compound | 0.04 ± 0.02 | Celecoxib (0.04 ± 0.01) |

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against various viruses. Notably, it has been investigated for its ability to disrupt interactions between viral proteins essential for replication . The compound's structural features allow it to fit into viral enzyme active sites effectively.

Case Study: Influenza Virus

A study focusing on the influenza virus revealed that modifications to the thiophene ring could enhance antiviral activity by improving binding affinity to viral RNA-dependent RNA polymerase (RdRP). The most potent derivative exhibited an IC of 3.3 µM against RdRP .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure combining thiophene and pyrimidine moieties. Variations in substituents on these rings can significantly affect its potency and selectivity towards different biological targets.

Table 3: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased anticancer potency |

| Alkyl groups | Enhanced solubility and bioavailability |

| Halogen substitutions | Improved binding affinity |

化学反应分析

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions:

- Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.

- Products : Sulfoxide derivatives (e.g., thiophene-S-oxide) or sulfones, depending on reaction intensity .

- Mechanistic Insight : Oxidation occurs preferentially at the sulfur atom in the thiophene ring, forming electrophilic intermediates that stabilize through resonance .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | 60 | Thiophene-S-oxide derivative | 72 |

| KMnO₄/H₂SO₄ | 80 | Thiophene sulfone derivative | 65 |

Reduction Reactions

Selective reduction of the pyrimidine ring has been demonstrated:

- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

- Products : Dihydropyrimidine derivatives, retaining the thiophene substituent .

- Key Observation : The C=O groups at positions 2 and 4 of the pyrimidine ring are reduced to C-OH, confirmed by FT-IR loss of carbonyl peaks at ~1700 cm⁻¹ .

Substitution Reactions

Nucleophilic substitution at the pyrimidine ring enables functionalization:

- Halogenation : Treatment with PCl₅ or PBr₃ replaces hydroxyl groups with Cl or Br atoms .

- Amination : Reaction with ammonia or primary amines yields 2,4-diamino derivatives .

Equation :

Condensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

- With Carbon Disulfide (CS₂) : Forms thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione derivatives under reflux (Scheme 1) .

- With Phenyl Isothiocyanate : Produces thiourea-linked hybrids, confirmed by -NMR singlet peaks at δ 8.12–8.19 ppm (NH groups) .

Scheme 1 :

Cyclization Reactions

Under acidic conditions, the compound undergoes intramolecular cyclization:

- Reagents : HCl/AcOH (1:3) at 100°C yields pyrano[2,3-d]pyrimidine fused systems .

- Key Data : IR spectra show disappearance of CN stretches (2200 cm⁻¹) and emergence of NH/OH bands at 3200–3450 cm⁻¹ .

Diazotization and Coupling

- Diazotization : Treatment with NaNO₂/HCl produces diazonium intermediates, which couple with aromatic amines to form azo derivatives .

- Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 6 of the pyrimidine ring .

Table 2: Suzuki-Miyaura Reaction Outcomes

| Aryl Boronic Acid | Catalyst | Product Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 89 |

| 4-NO₂-C₆H₄B(OH)₂ | Pd(OAc)₂ | 75 |

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

属性

IUPAC Name |

5-thiophen-2-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBAGBGPGLLGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356047 | |

| Record name | 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109299-90-3 | |

| Record name | 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。